molecular formula C15H28N2O3 B11842905 tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B11842905
M. Wt: 284.39 g/mol
InChI Key: TYNZNSGYSURGHJ-UHFFFAOYSA-N
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Description

tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro linkage involving a diazaspirodecane core, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a diazaspirodecane derivative with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
  • tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate

Uniqueness

What sets tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[45]decane-2-carboxylate apart from similar compounds is its specific functional groups and the unique spiro linkage

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(19)17-9-6-15(12-17)4-7-16(8-5-15)10-11-18/h18H,4-12H2,1-3H3

InChI Key

TYNZNSGYSURGHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)CCO

Origin of Product

United States

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